6,11-Dihydro-5H-pyrido[2,3-a]carbazole
Description
Structure
3D Structure
Properties
CAS No. |
119273-99-3 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-6,9,17H,7-8H2 |
InChI Key |
VKGPXNDBUOYUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=CC=N3)NC4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6,11 Dihydro 5h Pyrido 2,3 a Carbazole and Its Derivatives
Classical and Contemporary Approaches to Pyrido[2,3-a]carbazole Core Synthesis
The construction of the pyrido[2,3-a]carbazole framework has evolved significantly, with modern methods offering improvements in efficiency, yield, and environmental impact over more traditional approaches.
Fischer Indole (B1671886) Cyclization and its Adaptations for Pyrido[2,3-a]carbazole Framework Construction
The Fischer indole synthesis remains a cornerstone for the construction of indole-containing structures, including the carbazole (B46965) core of the target molecule. This acid-catalyzed reaction typically involves the cyclization of an arylhydrazine and a ketone or aldehyde. In the context of pyrido[2,3-a]carbazole synthesis, this has been adapted by reacting a suitable tetrahydrocarbazolone with a hydrazine (B178648) derivative. For instance, the treatment of 8-methyl-1-oxo-1,2,3,4-tetrahydrocarbazole with phenylhydrazine (B124118) hydrochloride in ethanol (B145695) has been reported to furnish the corresponding 5,6,11,12-tetrahydroindolo[2,3-a]carbazole derivative, albeit in poor yield. A significant improvement in yield was observed when the reaction was conducted in glacial acetic acid. mdpi.com
Recent advancements have focused on improving the efficiency and applicability of this reaction. One such development is the use of a sulfonic acid resin, Amberlite IR 120 H, to promote a one-pot Fischer indolization. This method, which can be performed in either batch or continuous-flow mode, utilizes a cis-decahydroquinoline (B84933) and a range of phenylhydrazines to produce compounds with the pyrido[2,3-a]carbazole scaffold. rsc.org The use of a solid acid catalyst in a continuous-flow system offers advantages such as easier purification and the potential for process automation. rsc.orgresearchgate.net
| Catalyst/Reagent | Reaction Type | Key Feature | Reference |
| Phenylhydrazine/Acetic Acid | Fischer Indole Cyclization | Improved yields over ethanol as solvent | mdpi.com |
| Amberlite IR 120 H | One-pot Fischer Indolization | Can be used in batch or continuous flow | rsc.org |
Palladium-Catalyzed Cyclization Reactions in Pyrido[2,3-a]carbazole Synthesis (e.g., Heck-type)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex carbazole-containing molecules. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to build the heterocyclic framework. One strategy involves the intramolecular C-H functionalization and C-N bond formation of a biaryl amide substrate. This approach allows for controlled substitution patterns on the resulting carbazole product and is compatible with a variety of functional groups.
A notable example is the synthesis of functionalized carbazoles from indoles via a palladium(II)-catalyzed triple successive oxidative Heck (Fujiwara–Moritani) reaction. chim.it This method allows for the sequential introduction of two different functional groups from both electron-deficient and electron-rich alkenes. chim.it Another approach describes the synthesis of quino[2,3-a]carbazoles and indolo[2,3-a]carbazoles through a palladium-catalyzed intramolecular ortho-arylation reaction starting from indole-3-acetonitrile. nih.gov
| Reaction Type | Key Feature | Starting Materials | Reference |
| Triple Successive Oxidative Heck | Sequential functionalization | Indoles and alkenes | chim.it |
| Intramolecular ortho-Arylation | Construction of heteroannulated carbazoles | Indole-3-acetonitrile and chloroquinolines/chloroindoles | nih.gov |
One-Pot and Multicomponent Reaction Strategies for Pyrido[2,3-a]carbazole Assembly
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation. Several such strategies have been developed for the synthesis of pyrido[2,3-a]carbazole derivatives.
A pseudo-multicomponent transformation involving 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile (B47326), and an aldehyde (such as 9-ethyl-3-carbazolecarboxaldehyde) leads to the formation of a multifunctionalized carbazole through a Knoevenagel–Michael addition-cyclization sequence. nih.gov Another efficient one-pot synthesis involves the reaction of ethanolamine (B43304) and 1-chloro-2-formyl carbazoles, catalyzed by p-toluenesulfonic acid under microwave irradiation. Furthermore, L-proline has been utilized as a promoter for the multicomponent synthesis of novel pyrido[2,3-a]carbazoles in good yields.
| Reaction Type | Key Components | Catalyst/Promoter | Reference |
| Pseudo-multicomponent | Tetrahydrocarbazol-1-one, malononitrile, aldehyde | - | nih.gov |
| One-pot cyclization | Ethanolamine, 1-chloro-2-formyl carbazoles | p-TsOH | |
| Multicomponent | - | L-proline |
Microwave-Assisted Synthesis Protocols for Pyrido[2,3-a]carbazole Derivatives
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. The synthesis of pyrido[2,3-a]carbazole derivatives has benefited significantly from this technology.
An effective microwave-assisted synthesis catalyzed by p-toluenesulfonic acid involves the one-pot reaction of ethanolamine and 1-chloro-2-formyl carbazoles. This method provides a rapid and efficient route to the desired products. Similarly, the design and synthesis of novel halogenated 4a,5,6,11-tetrahydro-4H-thieno[3′,2′:5,6]pyrido[2,3-a]carbazol-4-one derivatives have been achieved with high yields (up to 91%) in a short reaction time (11 minutes) using microwave irradiation in the presence of p-TsOH. researchgate.net The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives has also been shown to be more efficient under microwave irradiation, providing better yields and shorter reaction times compared to conventional methods.
| Reaction | Catalyst | Key Advantage | Reference |
| One-pot reaction of ethanolamine and 1-chloro-2-formyl carbazoles | p-TsOH | Rapid and efficient | |
| Synthesis of thieno[3′,2′:5,6]pyrido[2,3-a]carbazol-4-ones | p-TsOH | High yields, short reaction time | researchgate.net |
| Synthesis of N-substituted 1,2,3-triazolylmethyl indoles | Copper sulphate/sodium ascorbate | Better yields, shorter reaction time |
Eco-Compatible and Green Chemistry Approaches in Pyrido[2,3-a]carbazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like pyrido[2,3-a]carbazoles. These approaches often focus on the use of environmentally benign solvents, catalysts, and reaction conditions.
The use of L-proline as a promoter in the multicomponent synthesis of pyrido[2,3-a]carbazoles represents a step towards greener synthesis, as L-proline is a naturally occurring and biodegradable amino acid. Additionally, the development of one-pot syntheses, as described for the reaction of 2,3,4,9-tetrahydrocarbazol-1-one with malononitrile and an aldehyde, aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing solvent and energy consumption. nih.gov
Functionalization and Derivatization Strategies for 6,11-Dihydro-5H-pyrido[2,3-a]carbazole
The functionalization and derivatization of the this compound core are crucial for modulating its physicochemical and biological properties. A variety of synthetic strategies have been employed to introduce a wide range of substituents at different positions of the carbazole nucleus.
Transition metal-catalyzed C-H activation has become a valuable tool for the site-selective functionalization of the carbazole skeleton, allowing for arylation, alkylation, alkenylation, and halogenation, among other transformations. For example, the acylation of 1,2,3,4-tetrahydrocarbazole (B147488) with reagents like succinoyl chloride or phenylacetyl chloride can lead to the formation of azepine or 1,9-diphenylacetyl derivatives, respectively. rsc.org Condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with various amino compounds can furnish corresponding imino derivatives, which can then undergo further cyclization to yield more complex heterocyclic systems. rsc.org
Furthermore, the synthesis of novel halogenated pyrido[2,3-a]carbazoles has been reported, highlighting the introduction of halogen atoms to enhance the properties of the parent compound. researchgate.net The synthesis of 1-carbamoylolivacine derivatives, starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, demonstrates the derivatization of the pyridocarbazole core with carboxamide functionalities. These examples underscore the versatility of the pyrido[2,3-a]carbazole scaffold for chemical modification.
| Functionalization Strategy | Reagents/Catalysts | Resulting Derivatives | Reference |
| C-H Activation | Transition metals | Arylated, alkylated, halogenated carbazoles | |
| Acylation | Succinoyl chloride, phenylacetyl chloride | Azepine and diphenylacetyl derivatives | rsc.org |
| Condensation and Cyclization | Amino compounds, chloroacetic acid | Imino and thiazolidine (B150603) derivatives | rsc.org |
| Halogenation | - | Halogenated pyrido[2,3-a]carbazoles | researchgate.net |
| Carboxamide Formation | (Dialkylamino)alkylamines | 1-Carbamoylolivacine derivatives |
Introduction of Substituents for Enhanced Structural Diversity
The biological efficacy of pyrido[2,3-a]carbazole derivatives can be significantly modulated by the introduction of various substituents on the heterocyclic core. Synthetic chemists have developed numerous strategies to append a wide range of functional groups, thereby creating libraries of compounds with enhanced structural diversity. These modifications can alter the molecule's electronic properties, solubility, and ability to interact with biological targets.
One common approach involves the use of substituted precursors in the initial cyclization reactions. For instance, a one-pot reaction between substituted 1-chloro-2-formyl carbazoles and ethanolamine, facilitated by microwave assistance, yields the corresponding pyrido[2,3-a]carbazole derivatives. nih.gov This method allows for the substituents present on the initial carbazole ring to be incorporated into the final product.
Another versatile strategy is the multi-component synthesis, which allows for the assembly of the final product from several building blocks in a single step. A notable example is the one-pot synthesis of 2-alkoxy-4-aryl/heteroaryl-5,6-dihydro-11H-pyrido[2,3-a]carbazole-3-carbonitriles. ias.ac.in This reaction demonstrates the simultaneous introduction of an alkoxy group at the C2 position, a carbonitrile at C3, and a variety of aryl or heteroaryl groups at the C4 position, leading to a high degree of structural diversity. ias.ac.in
Furthermore, direct modification of the pyrido[2,3-a]carbazole scaffold is employed to introduce specific pharmacophores. This can include the attachment of side chains intended to enhance interactions with biological macromolecules. For example, a dialkylamino amidic chain has been introduced to the planar chromophoric system to potentially improve DNA binding properties. nih.gov The integration of moieties such as amides and hydrazides can also increase the molecular flexibility, which may facilitate better binding to receptor proteins. nih.gov
| Position of Substitution | Introduced Substituent(s) | Synthetic Approach | Reference |
|---|---|---|---|
| C2, C3, C4 | 2-Ethoxy/Methoxy, 3-Carbonitrile, 4-Aryl/Heteroaryl | One-pot multi-component reaction of 1-oxo-1,2,3,4-tetrahydrocarbazoles, malononitrile, and alcohols with aryl/heteroaryl aldehydes | ias.ac.in |
| Various | Substituents from precursor | Microwave-assisted one-pot reaction of 1-chloro-2-formyl carbazoles and ethanolamine | nih.gov |
| General Scaffold | Dialkylamino amidic chain | Side-chain attachment to the core structure | nih.gov |
| General Scaffold | Amide, Hydrazide, Acylhydrazone | Integration of diverse pharmacophores to increase molecular flexibility | nih.gov |
Regioselective Functionalization Techniques in Pyrido[2,3-a]carbazole Synthesis
Achieving regioselectivity—the ability to introduce functional groups at specific positions on the carbazole or pyridine (B92270) rings—is crucial for optimizing the pharmacological properties of these molecules. Various techniques have been developed to control the site of chemical modification.
Deprotometalation-trapping reactions are a powerful tool for regioselective functionalization. This method involves the use of a strong base to remove a proton from a specific carbon atom, creating a reactive organometallic intermediate. This intermediate can then be "trapped" with an electrophile to introduce a desired substituent at that precise location. For instance, this technique has been applied to related N-heterocyclic systems like pyridopyrazines, where halogenation was achieved at specific sites using mixed lithium-zinc combinations. nih.gov The resulting halogenated intermediates can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups with high regioselectivity. nih.gov
Another strategy involves leveraging the inherent reactivity of certain positions or using directing groups to guide the reaction to a specific site. While many methods exist for the general synthesis of substituted carbazoles, advanced techniques offer complete control over regiochemistry. oregonstate.edu For example, intramolecular cycloadditions of specifically designed precursors, such as alkyne-tethered 3-anilido-2-pyrones, can lead to the formation of the carbazole ring system with a predetermined and fully controlled substitution pattern. oregonstate.edu
Furthermore, rearrangement reactions can provide a pathway to functionalize otherwise unreactive positions. A base-mediated N-to-C migration of a sulfonamide group has been developed for the regioselective C-3 functionalization of related aza-heterocycles, a technique that could be conceptually applied to the pyrido[2,3-a]carbazole system. rsc.org
| Target Position | Methodology | Description | Reference |
|---|---|---|---|
| Specific aromatic C-H | Deprotometalation-Trapping | Use of a strong base to selectively deprotonate a position, followed by reaction with an electrophile (e.g., iodine) to introduce a functional handle. | nih.gov |
| Site of new functional group | Palladium-Catalyzed Cross-Coupling | Reaction of a halogenated or triflated pyrido[2,3-a]carbazole with boronic acids (Suzuki) or anilines (Buchwald-Hartwig) to form C-C or C-N bonds at a specific site. | nih.gov |
| All positions | Controlled Cyclization of Precursors | Designing starting materials (e.g., alkyne-tethered 3-anilido-2-pyrones) that cyclize to form the carbazole ring with complete control over substituent placement. | oregonstate.edu |
Synthesis of Pyrido[2,3-a]carbazole-Fused Polycyclic Systems
Fusing additional rings onto the this compound framework results in polycyclic systems with extended π-conjugation and rigid, planar geometries. These structural modifications can lead to novel electronic properties and unique interactions with biological targets.
One prominent example is the synthesis of indolo[2,3-a]carbazoles, which feature an additional indole ring fused to the parent structure. A series of 5,6,11,12-tetrahydroindolo[2,3-a]carbazole derivatives have been synthesized via the Fischer indole synthesis. nih.gov This reaction typically involves treating 1-oxo-1,2,3,4-tetrahydrocarbazoles with phenylhydrazine in glacial acetic acid, which facilitates the cyclization and formation of the additional indole ring. nih.gov A different approach to the core indolo[2,3-a]carbazole (B1661996) system involves an intramolecular McMurry coupling of a 3,3ʹ-diformyl-2,2ʹ-biindole to construct the central six-membered ring. researchgate.net
Another class of fused systems includes pyrazino[2,3-a]carbazoles, where a pyrazine (B50134) ring is annulated to the 'a' face of the carbazole. The synthesis of these compounds can be achieved through a sequence involving palladium-catalyzed C-N bond formation between a halogenated pyridopyrazine and an aniline (B41778) derivative, followed by an intramolecular C-C bond formation to close the final ring. nih.gov
The Scholl reaction, an oxidative C-C bond formation method, is also a powerful tool for creating carbazole-fused polycyclic aromatics. This reaction can induce regioselective coupling between carbazole units to form new carbon-carbon bonds, leading to complex, bowl-shaped, or extended planar aromatic systems. nih.gov
| Fused System Name | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| 5,6,11,12-Tetrahydroindolo[2,3-a]carbazole | Fischer Indole Synthesis | 1-Oxo-1,2,3,4-tetrahydrocarbazoles and phenylhydrazine | nih.gov |
| Indolo[2,3-a]carbazole | Intramolecular McMurry Coupling | 3,3ʹ-Diformyl-2,2ʹ-biindole | researchgate.net |
| Pyrazino[2,3-a]carbazole | Palladium-catalyzed C-N coupling followed by intramolecular C-C cyclization | Halogenated quinoxalines/pyridopyrazines and anilines | nih.gov |
| General Carbazole-Fused Polycyclics | Scholl Reaction | Substrates with multiple carbazole units | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques in Pyrido 2,3 a Carbazole Research
Spectroscopic Methods for Structural Elucidation of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole and Analogsnih.gov
The characterization of newly synthesized pyrido[2,3-a]carbazole analogs is systematically achieved through a combination of spectroscopic methods. Techniques including NMR, IR, and mass spectrometry are routinely employed to confirm the successful synthesis and purity of these heterocyclic compounds. nih.govresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of this compound and its derivatives. ¹H and ¹³C NMR spectra provide precise information about the molecular framework, including the number and connectivity of protons and carbons.
In ¹H NMR spectra of pyrido[2,3-a]carbazole analogs, signals corresponding to aromatic protons are typically observed in the downfield region (δ 7.0-8.5 ppm), while the protons of the dihydro section (at positions C6 and C11) and any aliphatic substituents appear in the upfield region. The N-H protons of the carbazole (B46965) and pyrido moieties often appear as broad singlets. urfu.rubeilstein-journals.org
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom in the molecule. The aromatic carbons of the fused ring system typically resonate between δ 110-150 ppm. rsc.orgrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for the unambiguous assignment of all signals in complex derivatives. unisa.it
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Dihydroindolo[3,2-b]carbazole Analog beilstein-journals.orgData for 5,11-Dihexyl-2,8-dinitro-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic CH | 8.30 (dd, J = 9.1, 2.3 Hz, 2H) | 145.4 |
| Aromatic CH | 7.69 – 7.61 (m, 4H) | 140.4 |
| Aromatic CH | 7.50 – 7.42 (m, 6H) | 136.3 |
| Aromatic CH | 7.30 (d, J = 9.1 Hz, 2H) | 134.9 |
| Aliphatic CH₂ (N-CH₂) | 4.04 – 3.80 (m, 4H) | 45.0 |
| Aliphatic CH₂ | 1.60 – 1.51 (m, 4H) | 31.4 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural features. nih.gov
The most prominent bands include the N-H stretching vibration from the carbazole secondary amine, which typically appears as a sharp to moderately broad peak in the 3400-3300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro portion of the molecule appear just below 3000 cm⁻¹. vscht.czlibretexts.org Other important absorptions include C-N stretching and N-H bending vibrations. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups researchgate.netvscht.czlibretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | ~3419 |
| Aromatic C-H | Stretch | ~3051 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Aromatic C=C | Stretch | 1500-1600 |
| C-N | Stretch | ~1450 |
| N-H | Bend | ~727 |
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of pyrido[2,3-a]carbazole derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. rsc.org The experimentally determined mass is compared to the calculated mass for the proposed structure, with a close match confirming the composition. beilstein-journals.org
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another valuable MS technique, particularly for analyzing the photophysical properties of carbazole derivatives that may be used as MALDI matrices. researchgate.net Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable information about the molecule's structure and the relative stability of its different parts.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination of Pyrido[2,3-a]carbazole Derivativesrsc.org
X-ray crystallography provides the most definitive structural information, offering an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. For pyrido[2,3-a]carbazole derivatives, single-crystal X-ray diffraction analysis can confirm the connectivity of the fused ring system, determine bond lengths and angles, and reveal the planarity of the aromatic portions of the molecule. mdpi.commdpi.com
This technique is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netmdpi.com This information is vital for structure-activity relationship studies and for the rational design of new derivatives with specific properties.
Table 3: Example Crystallographic Data for a Fused Heterocyclic System mdpi.comData for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.280(3) |
| b (Å) | 8.0726(14) |
| c (Å) | 16.005(3) |
| β (°) | 98.947(3) |
| Volume (ų) | 2588.3(8) |
Ultraviolet-Visible (UV-Vis) Spectroscopy in DNA Binding Researchrsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the interaction between pyrido[2,3-a]carbazole derivatives and DNA. nih.gov The planar aromatic structure of these compounds makes them potential DNA intercalators. nih.gov The binding process can be monitored by recording changes in the compound's UV-Vis absorption spectrum upon the addition of DNA. mdpi.com
Typically, a fixed concentration of the pyrido[2,3-a]carbazole derivative is titrated with increasing concentrations of DNA, such as calf thymus DNA (CT-DNA). nih.gov Intercalative binding is often characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift to longer wavelengths) in the absorption bands of the compound. mdpi.com These spectral changes occur because the electronic transitions of the molecule are perturbed upon insertion between the DNA base pairs. By analyzing these titration data, one can calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. mdpi.com
Table 4: Spectroscopic Data for DNA Interaction Studies of Pyrido[2,3-a]carbazoles nih.gov
| Compound Type | Interaction Mode | Observed Spectral Changes | Binding Constant (Kb) Range (M⁻¹) |
|---|---|---|---|
| Pyrido[2,3-a]carbazoles | Intercalation | Hypochromism, Bathochromic Shift | 1.2 x 10⁴ - 3.0 x 10⁴ |
Gel Electrophoresis for DNA Cleavage Activity Studiesrsc.org
Agarose (B213101) gel electrophoresis is a key biochemical technique used to assess the ability of pyrido[2,3-a]carbazole derivatives to induce DNA cleavage. nih.gov This assay typically uses supercoiled plasmid DNA (e.g., pBR322) as a substrate. mdpi.com The principle is based on the differential migration of different DNA topoisomers through an agarose gel. researchgate.net
Supercoiled DNA (Form I) is compact and migrates fastest. If a single strand of the DNA is cleaved (nicked), the supercoiled structure relaxes into an open circular form (Form II), which migrates more slowly. If both strands are cleaved, a linear form (Form III) is produced, which migrates at an intermediate rate. researchgate.net
In a typical experiment, the plasmid DNA is incubated with varying concentrations of the test compound for a specific time. The resulting mixture is then loaded onto an agarose gel and separated by electrophoresis. The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium (B1194527) bromide. The disappearance of the Form I band and the appearance of Form II and/or Form III bands indicate that the compound possesses DNA cleavage activity. researchgate.netresearchgate.net
Mechanistic Investigations of Biological Activities of Pyrido 2,3 a Carbazole Derivatives
Research on Anticancer Mechanisms and Target Interactions
The anticancer potential of pyrido[2,3-a]carbazole derivatives is multifaceted, stemming from their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. These mechanisms primarily involve direct interactions with DNA, inhibition of crucial enzymes involved in DNA topology and cell cycle regulation, and the activation of programmed cell death pathways.
One of the principal mechanisms of action for many pyrido[2,3-a]carbazole derivatives is their ability to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govmdpi.com This interaction is stabilized by the planar aromatic structure of the carbazole (B46965) ring system. Spectroscopic evidence confirms that these compounds can interact with calf thymus DNA (CT-DNA) primarily through an intercalative binding mode. nih.gov The binding constants (Ka) for these interactions have been determined to be in the range of 1.2–3.0 × 10^4 M-1. nih.gov
Further studies on various pyridocarbazole derivatives have demonstrated a wide range of binding affinities, with Ka values varying from 1.7×10^5 to 4.5×10^7 M-1. nih.gov These variations are influenced by the nature and position of substituents on the pyrido[2,3-a]carbazole scaffold and the specific DNA sequence. nih.gov For instance, derivatives with (ω-amino)alkyl and (ω-amino)alkylcarbamyl groups at the 2- and 5-positions, respectively, exhibit stronger binding constants compared to their ω-ureido counterparts. nih.gov These amino-substituted compounds also show a strong preference for binding to GC-rich regions of DNA. nih.gov Molecular modeling has provided insights into these interactions, suggesting that the degree of overlap between the pyridocarbazole framework and the DNA base pairs dictates the stability of the resulting complex. nih.gov
Topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and other cellular processes. Their inhibition is a well-established strategy in cancer chemotherapy. jetir.orgsemanticscholar.org Pyrido[2,3-a]carbazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. semanticscholar.orgnih.gov The natural product ellipticine (B1684216), a pyridocarbazole alkaloid, and its derivatives are known for their antineoplastic activities, which are partly attributed to topoisomerase II inhibition. jetir.org
The inhibitory action of these compounds can be catalytic, meaning they interfere with the enzymatic activity of topoisomerases without stabilizing the DNA-enzyme cleavage complex. semanticscholar.org For example, certain symmetrically substituted carbazole derivatives have been shown to selectively inhibit the relaxation and decatenation activities of topoisomerase IIα with minimal effect on the IIβ isoform. semanticscholar.org This inhibition of topoisomerase function can lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells. semanticscholar.org
Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. jetir.org Indolo[2,3-a]pyrrolo[3,4-c]carbazoles, which share a structural resemblance to pyrido[2,3-a]carbazoles, are known inhibitors of various protein kinases. researchgate.netstorkapp.me
Specifically, derivatives of the indolo[2,3-a]pyrrolo[3,4-c]carbazole series have shown inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. storkapp.menih.gov These structurally constrained compounds were found to be more potent inhibitors compared to their more flexible bis-indolylmaleimide precursors. nih.gov Furthermore, certain benzo[e]pyridoindoles, which are structurally related to the pyrido[2,3-a]carbazole scaffold, have been identified as potent inhibitors of Aurora kinases A, B, and C, with IC50 values in the nanomolar range. nih.gov These compounds also demonstrated inhibitory activity against other kinases such as FGFR and MELK. nih.gov The non-specific protein kinase inhibitor staurosporine, an indolocarbazole, highlights the potential of this chemical class to broadly target kinases. jetir.org
Table 1: Kinase Inhibition Profile of a Benzo[e]pyridoindole Derivative (C1)
| Kinase | % Inhibition (at 1 µM) | IC50 (nM) |
|---|---|---|
| Aurora A | 91% | 61 |
| Aurora B | - | 31 |
| Aurora C | - | 124 |
| MELK | 96% | - |
| FGFR1 | 92% | - |
| CHK1 | Moderate Inhibition | - |
| MEK1 | Moderate Inhibition | - |
| RSK1 | Moderate Inhibition | - |
| RSK2 | Moderate Inhibition | - |
Data sourced from studies on benzo[e]pyridoindole derivatives. nih.gov
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. nih.gov Pyrido[2,3-a]carbazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. semanticscholar.org
The inhibition of topoisomerases by these compounds can lead to DNA damage, which is a potent trigger for apoptosis. semanticscholar.org This often involves the activation of the mitochondria-dependent apoptotic pathway, characterized by the activation of effector caspases like caspase-3 and subsequent DNA fragmentation. semanticscholar.orgnih.gov For example, treatment of lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative, a structurally related heterocyclic compound, led to a significant increase in the apoptotic cell population and a disruption of the Bcl-2/Bax balance, favoring apoptosis. nih.gov
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell cycle progression. Interfering with the cell cycle is another effective anticancer strategy. Pyrido[2,3-a]carbazole and related compounds can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govmdpi.com
For instance, indolo[2,3-a]pyrrolo[3,4-c]carbazoles have been shown to be selective G1 blockers, while their bis-indolylmaleimide counterparts arrest cells in the G2/M phase. nih.gov A glycosylated indolo[2,3-a]pyrrolo[3,4-c]carbazole analog, LCS1269, was found to cause a severe G2 phase arrest in glioblastoma cells. mdpi.com This G2 arrest is proposed to be mediated by the modulation of CDK1 activity, both directly by targeting the enzyme's active site and indirectly through signaling pathways involving Wee1/Myt1 and FOXM1/Plk1. mdpi.com
Exploration of Antimicrobial Mechanisms of Action
In addition to their anticancer properties, carbazole derivatives, including those with the pyrido[2,3-a]carbazole scaffold, have demonstrated significant antimicrobial activity. nih.govnih.govnih.gov The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents with novel mechanisms of action. nih.gov
Newly synthesized pyrido[2,3-a]carbazoles have shown notable activity against both Gram-positive and Gram-negative bacterial strains. nih.gov While the exact mechanisms are still under investigation, it is believed that the planar carbazole structure may allow for intercalation into microbial DNA, similar to their anticancer mechanism, thereby disrupting essential cellular processes. The antimicrobial efficacy can be influenced by the substituents on the carbazole ring. For example, the introduction of 1,2,4-triazole (B32235) and imidazole (B134444) moieties to the carbazole structure has been shown to enhance antifungal and antibacterial activities, respectively. nih.gov Some pyrano[3,2-c]carbazole derivatives have displayed moderate to good activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition by Carbazole Derivatives
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a significant target for various therapeutic agents, including those for cancer and bacterial infections. snv63.runih.govresearchgate.net DHFR inhibitors disrupt the folate metabolic pathway, leading to a deficiency in the active form of folate, which in turn causes an imbalance in nucleotides and ultimately cell death. researchgate.net While various heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, have been identified as potent DHFR inhibitors, current research has not extensively documented the specific inhibitory activity of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole derivatives against DHFR. nih.govnih.gov The majority of known non-classical antifolates that act as DHFR inhibitors feature a substituted 2,4-diamino pyrimidine (B1678525) motif. snv63.ru Further investigation is required to determine if the pyrido[2,3-a]carbazole scaffold can effectively interact with the active site of DHFR and serve as a template for novel inhibitors.
Interaction with Bacterial and Fungal Cellular Targets
Pyrido[2,3-a]carbazole derivatives have demonstrated notable antimicrobial and antifungal properties, with research pointing to specific interactions with cellular targets. nih.govmdpi.com
Antibacterial Mechanisms: Studies have shown that certain pyrido[2,3-a]carbazole derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. nih.gov For instance, chloro-substituted carbazole derivatives have demonstrated outstanding antimicrobial activity against various bacterial species, including E. coli, S. aureus, P. aeruginosa, and B. subtilis. mdpi.com The exact mechanisms of action are still under investigation, but it is believed that these compounds may interfere with essential bacterial processes.
Antifungal Mechanisms: The antifungal activity of carbazole derivatives has been particularly studied against Candida albicans, a major human fungal pathogen. mdpi.comresearchgate.netnih.gov Certain pyridazino carbazoles have shown strong antifungal activity against C. albicans. researchgate.netdoaj.org Mechanistic studies on specific carbazole derivatives, identified as Molecule B and Molecule C, have revealed that they attenuate the pathogenicity of C. albicans by inhibiting the Ras1/MAPK pathway. mdpi.com This inhibition prevents hyphal morphogenesis, a critical step in the fungal infection process. mdpi.com The minimum inhibitory concentration (MIC) for one of the most effective carbazole derivatives (Molecule B) against C. albicans was found to be 8 μg/mL. mdpi.com Interestingly, while some carbazole derivatives were initially synthesized based on their potential to inhibit vacuolar activity, the primary antifungal mechanism for the most potent compounds was found to be the disruption of the Ras1/MAPK signaling cascade. mdpi.com
**Table 1: Antifungal Activity of a Carbazole Derivative Against *Candida albicans***
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Molecule B | 8 μg/mL | Inhibition of Ras1/MAPK pathway |
Investigation of Antiviral Mechanisms
Carbazole derivatives have emerged as a promising class of antiviral agents, with research indicating their ability to interfere with various stages of the viral life cycle. nih.govx-mol.netnih.gov
Inhibition of Viral Replication Stages
A key antiviral mechanism of carbazole derivatives involves the inhibition of the early stages of viral replication. nih.govnih.gov Studies on Porcine Epidemic Diarrhea Virus (PEDV), a type of coronavirus, have shown that specific carbazole derivatives (identified as No. 7 and No. 18) effectively reduce viral replication. nih.govnih.gov Time course analysis revealed that these compounds exert their inhibitory effects at the initial phase of the viral life cycle. nih.gov
Further investigation into the specific step of inhibition demonstrated that these carbazole derivatives significantly reduce viral mRNA levels during the viral attachment stage. nih.gov This suggests that the compounds interfere with the ability of the virus to bind to the host cell surface, a critical first step for infection. nih.gov In contrast, no significant inhibitory effect was observed during the viral entry stage, pinpointing viral attachment as the primary target of these derivatives. nih.gov The inhibitory action was found to be dose-dependent, with viral titers significantly declining with increasing concentrations of the carbazole derivatives. nih.gov
Modulation of Host Kinases Involved in Viral Processes
Viruses often rely on host cell kinases for their replication and pathogenesis, making these kinases attractive targets for broad-spectrum antiviral strategies. nih.gov The antiviral activity of some carbazole derivatives, particularly indolocarbazoles, is linked to the inhibition of kinases. This can include direct inhibition of a viral kinase, such as UL97 in the case of Human Cytomegalovirus (HCMV), or the inhibition of a host kinase that has been induced or elevated by the viral infection. nih.gov Targeting host kinases offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. nih.gov While viruses may depend on specific host kinases for their replication, host cells often have redundant kinases for the same biological function, which could allow for targeted antiviral action with limited toxicity. nih.gov However, the specific host kinases modulated by this compound derivatives in the context of viral infections are still an active area of research.
Studies on Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)
Pyrido[2,3-a]carbazole derivatives have been investigated for their antioxidant properties, primarily through their ability to act as radical scavengers. nih.govnih.gov The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov
Research has shown that newly synthesized pyrido[2,3-a]carbazoles exhibit weak to moderate capacity for scavenging DPPH radicals. nih.govnih.gov This suggests that the carbazole nucleus and its substituents can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction. nih.gov The stability of the resulting carbazole radical contributes to this antioxidant potential. nih.gov While the radical scavenging activity of the pyrido[2,3-a]carbazole core has been established, the potency can be influenced by the nature and position of various substituents on the carbazole ring system. Further studies are needed to optimize the structure for enhanced antioxidant efficacy.
Androgen Receptor Ligand Binding Mechanism Research
The androgen receptor (AR) is a crucial protein in the development and progression of prostate cancer, making it a key target for therapeutic intervention. nih.govnih.gov Research into compounds that can modulate AR activity is therefore of significant interest.
Studies on carbazole derivatives have indicated their potential to interact with the AR signaling pathway. Specifically, 6-formylindolo[3,2-b]carbazole (FICZ), a structurally related indolocarbazole, has been shown to exert anti-androgenic effects. nih.gov The mechanism of this effect is believed to be mediated through a cross-talk between the aryl hydrocarbon receptor (AHR) and the AR. nih.gov Endogenous activation of AHR by FICZ has been found to have a regulatory role on the AR, leading to a decrease in the expression of androgen-responsive target genes. nih.gov This suggests that certain carbazole-based structures could function as AR antagonists or modulators, not by direct competitive binding to the ligand-binding domain, but through an indirect mechanism involving other signaling pathways. This area of research opens up possibilities for developing novel prostate cancer therapeutics with distinct mechanisms of action from current anti-androgen therapies. nih.govnih.gov
Structure Activity Relationship Sar Studies of Pyrido 2,3 a Carbazole Derivatives
Influence of Substituent Nature and Positional Isomerism on Biological Activity
Halogenation Effects on Efficacy and Selectivity
The introduction of halogen atoms to the pyrido[2,3-a]carbazole scaffold has been shown to be a viable strategy for enhancing biological activity. Halogenation can alter the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets.
Research has demonstrated that halogenated pyrido[2,3-a]carbazoles can exhibit potent anticancer and antioxidant properties. For instance, chloro and bromo substituted derivatives have shown excellent anticancer activity. rsc.org This enhanced efficacy is attributed to the strong electron-withdrawing nature of these halogens, which can influence the molecule's ability to interact with DNA. rsc.org Studies have shown that halogenated compounds can strongly bind to calf thymus DNA (CT-DNA) via intercalation, leading to significant hypochromicity and a red shift in spectroscopic analyses. rsc.org The position of the halogen substituent is also crucial; for example, changing the position of a bromine atom on the carbazole (B46965) group can lead to significant variations in spin-orbit coupling, a factor that can be relevant in photodynamic therapy applications. researchgate.net
Table 1: Effect of Halogenation on the Biological Activity of Pyrido[2,3-a]carbazole Derivatives
| Compound ID | Substituent | Position | Biological Activity | Reference |
|---|---|---|---|---|
| 3e | Chloro | Not Specified | Excellent anticancer activity, strong CT-DNA binding | rsc.org |
| 3f | Bromo | Not Specified | Excellent anticancer activity, strong CT-DNA binding | rsc.org |
| Varies | Bromo | 1, 3, 6 | Varied spin-orbit coupling strengths | researchgate.net |
Impact of Alkyl and Aryl Substitutions on Activity Profiles
For instance, in a series of pyrido[3,2-α]carbazole derivatives, various substitutions on the carbazole nitrogen and other positions led to a range of antitumor activities against human lung and colon cancer cell lines, with IC50 values ranging from 0.07 µM to 4.45 µM. nih.gov The presence of bulky groups such as methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl at the N-position of the carbazole has been associated with significant neuroprotective activity. nih.govmdpi.com The lipophilic character of these substituents may facilitate the crossing of biological membranes, enhancing their bioavailability and efficacy. nih.gov
Table 2: Influence of Alkyl and Aryl Substitutions on the Activity of Pyrido[2,3-a]carbazole Analogs
| Compound ID | Substituent(s) | Biological Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 24 | Not Specified | Antitumor | 0.07 | A549, HT29 | nih.gov |
| 61 | Methoxy-phenyl | Neuroprotective | - | - | nih.govmdpi.com |
| 62 | t-Butyl-phenyl | Neuroprotective | - | - | nih.govmdpi.com |
| 64 | N,N-dimethyl-phenyl | Neuroprotective | - | - | nih.govmdpi.com |
Role of Heteroaromatic Structural Modifications in Modulating Bioactivity
For example, the introduction of a 1,2,4-triazole (B32235) moiety to the carbazole structure has been shown to increase antifungal activity. nih.gov Similarly, the fusion of a thieno[3',2':5,6] ring system to the pyrido[2,3-a]carbazole core has resulted in compounds with potent anticancer and antioxidant activities. rsc.org These findings underscore the versatility of heteroaromatic modifications in fine-tuning the pharmacological properties of the parent compound. The combination of an indole (B1671886) fragment with a 1,2,4-triazole nucleus is considered a promising approach for developing new therapeutic agents with improved properties due to the aromatic nature of indole and the chemical stability and hydrogen bonding capability of the triazole ring. zsmu.edu.ua
Stereochemical Considerations and Planarity in Pyrido[2,3-a]carbazole SAR
The introduction of substituents can influence the planarity of the molecule, which in turn can affect its biological activity. For instance, bulky substituents may cause steric hindrance and distort the planar structure, potentially reducing its DNA binding affinity. Conversely, maintaining planarity is a key consideration in the design of new derivatives intended to act as DNA intercalators. nih.gov The synthesis of optically active derivatives, such as certain octahydro-6H-pyrido[4,3-b]-carbazole derivatives, highlights the importance of stereochemistry in biological activity, as different enantiomers can exhibit different potencies and selectivities. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com This approach is invaluable for predicting the activity of novel pyrido[2,3-a]carbazole derivatives and for the rational design of more potent compounds. nih.govmdpi.com
QSAR models are developed by correlating various physicochemical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities. researchgate.net These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing, thereby saving time and resources in the drug discovery process. jocpr.com The development of robust and predictive QSAR models is a key component in the modern drug design pipeline for this class of compounds. nih.gov
Ligand-Target Interactions and Binding Site Analysis through Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com In the context of pyrido[2,3-a]carbazole derivatives, molecular docking studies are crucial for understanding the interactions between these ligands and their biological targets at the molecular level. rsc.org
These studies can identify key amino acid residues in the binding site of a target protein that interact with the ligand, providing insights into the mechanism of action. nih.gov For example, docking studies can reveal hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-target complex. nih.gov This information is instrumental in the rational design of new derivatives with improved binding affinity and selectivity. rsc.org For instance, molecular docking of certain carbazole derivatives has been used to study their interactions with the active sites of proteins like MDM2-p53 and PBR, revealing specific binding energies and key interacting amino acids. researchgate.net
Computational Chemistry and Theoretical Approaches in Pyrido 2,3 a Carbazole Research
Molecular Docking Simulations for Ligand-Receptor Binding Prediction and Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole research, it is used to forecast how these compounds interact with biological macromolecules such as proteins and nucleic acids.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations have been instrumental in elucidating the binding modes of various carbazole (B46965) and pyridocarbazole derivatives with their biological targets. For compounds structurally related to this compound, a primary mode of interaction with nucleic acids is DNA intercalation. Studies on pyridocarbazole derivatives have shown that the planar aromatic framework of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation is a key mechanism for their cytotoxic and potential antitumor activities.
Beyond DNA, these compounds are docked against a variety of protein targets. For instance, derivatives have been modeled to understand their fit within the active sites of enzymes such as dihydrofolate reductase (DHFR), topoisomerases, and various kinases. The simulations predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential drug candidates. A lower binding energy typically suggests a more stable and favorable interaction. For example, docking studies on carbazole-linked triazoles against β-glucuronidase have helped identify competitive, non-competitive, and mixed-type inhibitors by predicting their interaction within the enzyme's active site or allosteric sites.
Table 1: Examples of Molecular Docking Targets for Pyrido[2,3-a]carbazole Analogs
| Compound Class | Biological Target | Predicted Binding Mode |
|---|---|---|
| Pyridocarbazole Derivatives | Double-stranded DNA | Intercalation between GC base-pairs |
| Carbazole Derivatives | S. aureus DHFR | Active site binding |
| Carbazole Sulfonamides | Tubulin (Colchicine site) | Binding at the interface of α/β-tubulin |
| Indolo[2,3-a]carbazoles | Topoisomerase I | Stabilization of the enzyme-DNA complex |
| Triazolo-pyridocarbazoles | Cyclooxygenase-2 (COX-2) | Interaction with active site residues |
Identification of Key Interacting Residues and Binding Site Characteristics
A significant advantage of molecular docking is its ability to identify the specific amino acid residues that are crucial for the ligand-receptor interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. For example, docking studies of carbazole derivatives with the MDM2-p53 protein have identified key interactions with amino acids such as GLN20 and LYS21.
Similarly, in studies involving enzyme inhibition, docking can reveal the specific residues that form hydrogen bonds with the nitrogen atoms of the pyridine (B92270) ring or the carbazole's N-H group. The planar carbazole structure frequently engages in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. Understanding these key interactions is vital for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity for the target.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to related heterocyclic compounds. The primary goal of QSAR in this context is to develop robust and predictive models for activities such as cytotoxicity, enzyme inhibition, or antimicrobial effects. These models are typically created using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.
A QSAR model is built using a "training set" of compounds for which the biological activity is known. The resulting equation can then be used to predict the activity of new, untested compounds (the "test set"). For a series of related inhibitors, a successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to have the highest potency. For instance, QSAR studies on 1,2,4-triazole (B32235) derivatives have successfully created models with high correlation coefficients (R² > 0.80) for predicting antibacterial activity.
Identification of Physicochemical Descriptors Correlated with Pyrido[2,3-a]carbazole Activity
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. For a scaffold like pyrido[2,3-a]carbazole, several types of descriptors are likely to be important in correlating structure with biological activity:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for modeling interactions involving electrostatics and orbital overlap.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity (MR), and specific steric parameters like Taft's Es descriptor. These are important for how well the molecule fits into a receptor's binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
In QSAR studies of similar aromatic heterocyclic compounds, it has often been found that a combination of electronic and steric or hydrophobic descriptors provides the best predictive models, highlighting the multifaceted nature of ligand-receptor interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. For the this compound scaffold, DFT calculations provide fundamental insights into its intrinsic properties.
Calculations are commonly performed using functionals like B3LYP to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to generate maps of Molecular Electrostatic Potential (MEP), which illustrate the charge distribution across the molecule. These maps are valuable for understanding and predicting where the molecule is likely to engage in electrostatic interactions, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). This information complements molecular docking studies by providing a deeper understanding of the nature of the predicted intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound research, MD simulations offer a dynamic perspective on its conformational flexibility and its interaction with biological macromolecules, such as proteins.
Conformational analysis through MD simulations allows researchers to explore the accessible shapes or conformations of the this compound molecule. nih.gov The semi-rigid, tetracyclic core of this compound imposes certain structural constraints, yet flexibility in substituent groups can significantly influence its biological activity. By simulating the molecule's movement in a virtual environment, typically mimicking physiological conditions, scientists can identify the most stable and frequently adopted conformations. This information is crucial as the three-dimensional shape of a molecule is a key determinant of its ability to bind to a specific biological target.
When it comes to ligand-protein binding, MD simulations provide invaluable details that are often inaccessible through experimental techniques alone. nih.gov Once a potential protein target for a this compound derivative is identified, MD simulations can be employed to model the binding process and assess the stability of the resulting complex. These simulations can reveal:
Key Amino Acid Interactions: Identifying the specific amino acid residues within the protein's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand. nih.gov
Binding Free Energy Calculations: Estimating the strength of the interaction between the ligand and the protein, which helps in ranking the potency of different derivatives.
The insights gained from MD simulations can guide the rational design of new this compound derivatives with improved binding affinity and selectivity for their intended targets.
| Simulation Parameter | Typical Value/Condition | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | Explicit (e.g., TIP3P) or Implicit | Simulates the aqueous physiological environment. |
| Temperature | 300 K (27°C) | Mimics human body temperature. |
| Pressure | 1 atm | Represents standard atmospheric pressure. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to observe molecular motions. |
Virtual Screening Techniques for Novel Pyrido[2,3-a]carbazole Lead Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com For the this compound scaffold, virtual screening can be instrumental in identifying novel derivatives with therapeutic potential. mdpi.com
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. A model, or pharmacophore, is built based on the common chemical features of the known active molecules. This pharmacophore is then used as a query to search for other molecules in a database that share these features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR spectroscopy, for example), SBVS can be used. This approach involves docking a library of virtual compounds into the binding site of the target protein. mdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a protein and estimate the binding affinity.
The process of virtual screening for novel this compound leads typically involves the following steps:
Library Preparation: A large database of chemical compounds, which can include commercially available compounds, natural products, or synthetically feasible derivatives of the pyrido[2,3-a]carbazole scaffold, is compiled.
Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is prepared for docking by adding hydrogen atoms and assigning charges.
Docking and Scoring: The compound library is docked into the target's binding site, and a scoring function is used to rank the compounds based on their predicted binding affinity.
Hit Selection and Post-Processing: The top-ranked compounds, or "hits," are selected for further analysis. This may involve visual inspection of the binding poses, filtering based on physicochemical properties (like Lipinski's rule of five) to ensure drug-likeness, and clustering of similar structures. nih.gov
The most promising candidates identified through virtual screening are then synthesized and subjected to experimental biological testing to validate their activity. This computational pre-screening significantly reduces the time and cost associated with identifying new drug leads.
| Virtual Screening Method | Basis of Screening | Key Requirement | Common Software |
| Ligand-Based | Known active molecules | A set of active compounds | Phase, ROCS, Catalyst |
| Structure-Based | 3D structure of the target | A high-resolution protein structure | AutoDock, Glide, DOCK |
Preclinical Research Applications and Drug Discovery Leads of Pyrido 2,3 a Carbazole Derivatives
Identification and Optimization of Lead Compounds from the Pyrido[2,3-a]carbazole Scaffold
The journey of drug discovery for pyrido[2,3-a]carbazole derivatives begins with the identification of lead compounds, often inspired by naturally occurring alkaloids with anticancer properties. jetir.org The core scaffold itself is a crucial structural motif in many biologically active compounds. nih.gov The process involves the synthesis of a library of analogues followed by screening for biological activity. For instance, a series of novel pyrido[2,3-a]carbazoles were synthesized through multicomponent reactions, and their preliminary structure-activity relationships (SAR) were established. nih.gov
Optimization of these lead compounds is a critical step aimed at enhancing potency, selectivity, and pharmacokinetic properties. This is often achieved by introducing various substituents at different positions of the carbazole (B46965) nucleus. For example, the introduction of a flexible bond in some carbazole derivatives was found to have complex effects on their activity, sometimes improving it by potentially facilitating binding to receptor proteins. nih.gov In one study, the 2-hydroxy-3-methoxybenzylidene group was identified as a particularly effective pharmacophore for anticancer activity. nih.gov The strategic modification of the scaffold aims to improve interactions with biological targets, thereby increasing therapeutic efficacy. The antiproliferative action of carbazoles has been assessed on various cancer cell lines, including breast, cervical, and lung cancer. mdpi.com
In Vitro Cellular Assays for Biological Efficacy Evaluation
A battery of in vitro cellular assays is employed to evaluate the biological efficacy of newly synthesized pyrido[2,3-a]carbazole derivatives. These assays provide crucial data on their cytotoxic effects and mechanisms of action at the cellular level.
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB) assays.
The MTT assay was used to evaluate the cytotoxicity of certain pyrido[2,3-a]carbazoles against the MCF-7 breast cancer cell line. nih.gov Similarly, the SRB assay has been employed to determine the in vitro cytotoxicity of pyrido[2,3-a]carbazoles against cell lines such as MCF-7, HeLa, and A549. nih.gov For example, one derivative showed an IC50 of 13.42 µM against HeLa cells. nih.gov In another study, the cytotoxicity of novel pyrido[2,3-a]carbazoles was evaluated using the SRB assay against A-549, B16F10, HCT-15, SKMel2, and SKOV3 cell lines, with some compounds showing better performance than the standard drug cisplatin (B142131) against specific cell lines. nih.gov
The colony formation assay provides insights into the long-term antiproliferative effects of a compound. Symmetrically substituted carbazole derivatives have been shown to significantly reduce the number of colony-forming cells in A549 and HCT-116 cancer cell lines in a concentration-dependent manner. nih.gov
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 34 | HeLa | SRB | 13.42 | nih.gov |
| Compound 5f | A-549 | SRB | Outperformed Cisplatin | nih.gov |
| Compound 5f | HCT-15 | SRB | Outperformed Cisplatin | nih.gov |
| Compound 5e | A-549 | SRB | Outperformed Cisplatin | nih.gov |
| Compound 5e | HCT-15 | SRB | Outperformed Cisplatin | nih.gov |
| Compound 5b | B16F10 | SRB | Outperformed Cisplatin | nih.gov |
To understand the mechanism behind the observed cytotoxicity, flow cytometry is a powerful tool used to analyze the effects of pyrido[2,3-a]carbazole derivatives on the cell cycle and apoptosis (programmed cell death). Some carbazole derivatives have been shown to cause cell cycle arrest, a crucial mechanism of their anticancer action. nih.gov For instance, certain carbazole derivatives induced a significant G0/G1 arrest in A549 and MCF-7 cells. nih.gov The induction of apoptosis is another key indicator of anticancer activity. Some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related, have been shown to induce apoptosis through a caspase-3 dependent pathway. researchgate.netbohrium.com
One of the well-established mechanisms of action for many carbazole-based anticancer agents is their interaction with DNA. Pyrido[2,3-a]carbazole derivatives have been shown to interact with calf thymus DNA (CT-DNA), primarily through intercalation. nih.gov The binding constants for this interaction have been determined to be in the range of 1.2–3.0 × 10^4 M-1. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, these compounds have been investigated for their DNA cleavage properties. nih.govresearchgate.net The ability to bind to and cleave DNA is a significant attribute for potential anticancer drugs. nih.gov Some carbazole derivatives are known to bind in the minor groove of DNA, particularly in A/T rich sequences. acs.org
Beyond DNA interaction, pyrido[2,3-a]carbazole derivatives and their analogues have been found to inhibit the activity of key cellular enzymes involved in cancer progression.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and is a validated target for cancer chemotherapy. Structurally related pyrido[2,3-d]pyrimidines have been developed as selective and potent inhibitors of DHFR from pathogenic sources. nih.gov Some carbazole derivatives have been suggested to exert their antimicrobial effects by binding to dihydrofolate reductase. tandfonline.com
Kinases: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Staurosporine, an indolocarbazole, is a potent but non-specific protein kinase inhibitor. jetir.org This has spurred the development of more selective kinase inhibitors based on the carbazole scaffold. Benzo[e]pyridoindoles, which are structurally related to the pyrido[2,3-a]carbazole core, have been identified as novel inhibitors of Aurora kinases. nih.gov Pyrido[2,3-d]pyrimidines have also been investigated as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). rsc.org
Selective Target Modulation by Pyrido[2,3-a]carbazole-based Inhibitors
A key goal in modern drug discovery is the development of agents that selectively modulate the activity of specific biological targets, thereby minimizing off-target effects and associated toxicities. Pyrido[2,3-a]carbazole-based inhibitors have shown promise in this regard.
For example, research on related pyridopyrimidines has focused on achieving selectivity for the DHFR enzyme of pathogenic organisms over the human enzyme, which is crucial for reducing host toxicity. nih.govnih.gov Similarly, in the realm of kinase inhibition, efforts are directed towards developing compounds that are selective for specific kinases, such as Aurora kinases, which are overexpressed in many cancers. nih.gov The design of such selective inhibitors often relies on exploiting subtle differences in the active sites of the target enzymes. nih.gov
Another emerging area of selective targeting for carbazole derivatives is their interaction with non-canonical DNA structures like G-quadruplexes, which are found in the promoter regions of oncogenes such as Bcl-2. ucl.ac.uk Carbazole derivatives have been shown to bind to and stabilize the Bcl-2 G-quadruplex, suggesting a novel mechanism for downregulating the expression of this anti-apoptotic protein. ucl.ac.uk
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Selective inhibition of pathogenic DHFR over human DHFR. | nih.govnih.gov |
| Benzo[e]pyridoindoles | Aurora Kinases | Potent in vitro inhibition of Aurora A, B, and C. | nih.gov |
| Carbazole derivatives | Bcl-2 Promoter G-quadruplex | Binding and stabilization of the G-quadruplex structure. | ucl.ac.uk |
| Pyrido[2,3-d]pyrimidines | Kinases (general) | Inhibition of tyrosine kinases and CDKs. | rsc.org |
Morphological Changes in Cells Induced by Pyrido[2,3-a]carbazole Derivatives
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. A hallmark of apoptosis is a series of distinct morphological changes within the cell. Research into pyrido[2,3-a]carbazole derivatives and their analogues has revealed their capacity to instigate these characteristic cellular alterations, underscoring their potential as cytotoxic agents.
Studies have shown that various carbazole derivatives can trigger apoptosis, leading to noticeable changes in cell morphology. While detailed microscopic analyses specifically for pyrido[2,3-a]carbazole derivatives are not extensively documented in publicly available literature, the broader family of pyridocarbazoles and other carbazole compounds have been observed to cause classic apoptotic features. These changes are indicative of the activation of internal cellular pathways leading to controlled cell death.
One of the significant effects observed with compounds structurally related to pyrido[2,3-a]carbazoles is the disruption of the cellular cytoskeleton. For instance, certain pyrano[3,2-c]carbazole derivatives have been found to interfere with the microtubule network. rsc.org This disruption can lead to a halt in the cell cycle, often at the G2/M phase, and subsequently trigger apoptosis. rsc.org The disorganization of microtubules, which are crucial for maintaining cell shape, division, and intracellular transport, represents a significant morphological alteration.
Furthermore, treatment of cancer cells with various carbazole derivatives has been associated with changes in nuclear morphology. These changes are classic indicators of apoptosis and include chromatin condensation and nuclear fragmentation. For example, some carbazole derivatives have been shown to cause HL-60 cells to arrest in the sub-G1 phase, a common feature of apoptotic cells, which was confirmed by Annexin-V-FITC binding assays. researchgate.net
In human cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), treatment with certain symmetric carbazole derivatives has led to observable changes in nuclear morphology consistent with apoptosis, as visualized through staining with dyes like Hoechst 33342. nih.gov These alterations are often accompanied by DNA fragmentation, another key event in the apoptotic cascade. nih.gov
The table below summarizes the observed morphological and related cellular changes induced by various carbazole derivatives, providing insight into the potential effects of the pyrido[2,3-a]carbazole class.
| Derivative Class | Cell Line(s) | Observed Morphological and Cellular Changes | Reference(s) |
| Pyrano[3,2-c]carbazole | MDA-MB-231, K562, A549, HeLa | Disruption of microtubule network, G2/M phase cell cycle arrest. | rsc.org |
| Palindromic carbazoles | A549, HCT-116 | Changes in nuclear morphology (visualized by Hoechst staining), DNA fragmentation, G1-phase arrest. | nih.gov |
| Pyrido[3,2-α]carbazole | HL-60 | Sub-G1 phase arrest, indicative of apoptosis. | researchgate.net |
It is important to note that while these findings for related carbazole structures are informative, further specific research focusing on the morphological effects of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole and its direct derivatives is needed to fully characterize their cellular impact. The existing data, however, strongly suggest that the induction of apoptosis, marked by significant morphological alterations, is a key aspect of the anticancer potential of the broader pyridocarbazole family.
Future Directions and Emerging Research Avenues for 6,11 Dihydro 5h Pyrido 2,3 a Carbazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of the pyrido[2,3-a]carbazole core has traditionally involved methods that can be lengthy or require harsh conditions. ias.ac.in The future of synthesizing these compounds is moving towards more efficient, cost-effective, and environmentally friendly strategies. Modern synthetic chemistry emphasizes principles of green chemistry, focusing on minimizing waste and energy consumption. researchgate.net
Key emerging trends include:
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules like pyrido[2,3-a]carbazoles in a single step from three or more starting materials. nih.govresearchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to quickly generate diverse molecular libraries. researchgate.net An L-proline anchored multicomponent reaction has been successfully used to prepare these carbazoles in good yields. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. rsc.orgnih.gov An effective microwave-assisted synthesis of pyrido[2,3-a]carbazoles has been developed using a p-TsOH catalyst in a one-pot reaction. nih.gov This method provides a rapid and efficient route to the desired products. rsc.orgnih.gov
Domino and Cascade Reactions: Domino reactions, where a series of intramolecular transformations occur sequentially in a one-pot setting, offer an elegant and efficient pathway to complex carbazole (B46965) derivatives. nih.gov The Diels-Alder reaction of vinylindoles is a prominent strategy for constructing the carbazole skeleton. nih.govrsc.org
Sustainable Catalysis: The exploration of novel catalysts, such as magnetic nanocatalysts, that are reusable and operate in green solvents like water, aligns with the principles of sustainable chemistry. researchgate.net These catalysts offer high reactivity and easy separation, making the synthetic process more economical and environmentally benign. researchgate.net
These advanced synthetic methodologies are crucial for overcoming the limitations of traditional routes and facilitating the large-scale production of pyrido[2,3-a]carbazole derivatives for further biological evaluation.
Design of Targeted Pyrido[2,3-a]carbazole Derivatives with Improved Selectivity and Potency
A primary goal in medicinal chemistry is to design molecules that act on specific biological targets with high potency and minimal off-target effects. For the pyrido[2,3-a]carbazole scaffold, this involves the strategic modification of its structure to enhance its interaction with specific proteins or nucleic acids. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups influence biological activity. nih.govnih.gov
Future design strategies will likely focus on:
Substitution Pattern Modification: The introduction of various substituents, such as halogens (chloro, bromo) or electron-donating groups, onto the carbazole ring has been shown to significantly impact anticancer and antioxidant activities. rsc.org Halogenated compounds, in particular, have demonstrated excellent cytotoxicity and strong binding to DNA. rsc.org
N-Position Functionalization: Modifying the nitrogen atom of the carbazole or pyridine (B92270) ring can alter the compound's solubility, cell permeability, and target-binding affinity. nih.gov Systematic SAR studies have shown that the nature of the substituent at the nitrogen position can greatly influence antibacterial or antifungal potency. nih.gov
Hybrid Molecules: Creating hybrid compounds by linking the pyrido[2,3-a]carbazole core with other pharmacophores can lead to molecules with dual-target mechanisms or novel activities. nih.gov For instance, creating carbazole amides, hydrazides, and hydrazones introduces structural diversity and can improve molecular flexibility, potentially enhancing binding to target receptors. nih.gov
The ultimate aim is to develop derivatives with high selectivity for cancer cells over normal cells or specific microbial strains, thereby increasing therapeutic efficacy. nih.gov
Advanced Computational Studies for Rational Design and Comprehensive Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their mechanisms of action. For the pyrido[2,3-a]carbazole scaffold, computational approaches can accelerate the development process and reduce the reliance on costly and time-consuming experimental screening.
Emerging computational avenues include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein kinase or DNA. rsc.org Docking studies have been used to show that pyrido[2,3-a]carbazole derivatives can fit well into the ATP-binding site of human CK2 protein, providing a rationale for their anticancer activity. rsc.org
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic properties of molecules and the stability of reaction intermediates, helping to refine synthetic pathways. researchgate.net Such calculations can also confirm experimental results, for instance by showing that a reaction performs best in a particular solvent. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, providing predictive models for designing more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of binding stability and the conformational changes involved in the interaction.
By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, predict their biological activity, and elucidate their molecular mechanisms of action before they are synthesized. rsc.org
Exploration of Underexplored Biological Activities and Molecular Targets of the Pyrido[2,3-a]carbazole Scaffold
While much of the research on pyrido[2,3-a]carbazoles has focused on their anticancer properties, the structural versatility of this scaffold suggests a broader range of therapeutic applications. echemcom.comijrpc.com Future research should aim to systematically explore these untapped biological activities and identify the corresponding molecular targets.
Areas ripe for exploration include:
Neuroprotective Effects: Given the structural similarities to other neuroactive compounds, pyrido[2,3-a]carbazole derivatives could be investigated for their potential in treating neurodegenerative diseases.
Anti-inflammatory Activity: Some related heterocyclic compounds have shown anti-inflammatory properties, suggesting that pyrido[2,3-a]carbazoles could be developed as novel anti-inflammatory agents. rsc.org
Antiviral and Antiparasitic Potential: The ability of these compounds to intercalate with DNA and inhibit key enzymes makes them potential candidates for antiviral and antiparasitic drug discovery. mdpi.com
Diabetes and Metabolic Disorders: Certain natural carbazole alkaloids have demonstrated the ability to modulate glucose metabolism and inhibit α-glucosidase, indicating a potential role in diabetes treatment. mdpi.com
Identifying the specific molecular targets for these activities is crucial. Known targets include DNA, topoisomerases, and various protein kinases. rsc.orgnih.govresearchgate.net However, the broad bioactivity profile suggests that other targets, such as STAT proteins or enzymes involved in metabolic pathways, may also be involved. mdpi.com Unbiased screening approaches could reveal novel mechanisms and expand the therapeutic utility of this scaffold.
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects
To fully comprehend the biological impact of pyrido[2,3-a]carbazole derivatives, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic understanding.
This integrative strategy can provide critical insights into:
Mechanism of Action: By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with a pyrido[2,3-a]carbazole derivative, researchers can construct a comprehensive picture of the perturbed cellular pathways. This can confirm known mechanisms (e.g., cell cycle arrest) and uncover novel ones.
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a potential drug. For example, specific genetic mutations or protein expression patterns might render cancer cells particularly sensitive to a given derivative.
Off-Target Effects: A systems-level analysis can reveal unintended interactions and off-target effects, providing a more complete profile of a compound's activity within a biological system.
Drug Resistance Mechanisms: By comparing the omics profiles of sensitive and resistant cell lines, it is possible to identify the molecular changes that lead to drug resistance, enabling the development of strategies to overcome it.
Although specific multi-omics studies on 6,11-dihydro-5H-pyrido[2,3-a]carbazole are not yet widely reported, this approach represents a critical future direction. It will be instrumental in translating the promising in vitro activity of these compounds into effective and well-understood therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6,11-Dihydro-5H-pyrido[2,3-a]carbazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via linear routes starting from indigo derivatives or cyclization of substituted precursors. For example, indolo[2,3-a]carbazole derivatives are synthesized through a seven-step process involving selective functionalization at the indole nitrogen . Reaction conditions (e.g., solvent, temperature, and catalysts) significantly impact yield; for instance, using Na₂S₂O₅ in ethanol improves cyclization efficiency in fused heterocyclic systems . Optimization studies recommend monitoring substituent effects (e.g., electron-withdrawing groups) to stabilize intermediates and reduce side reactions .
Q. How is the planar aromatic structure of this compound characterized, and what techniques validate its regiochemistry?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical for confirming regiochemistry. For example, ¹H and ¹³C NMR distinguish between isomers like indolo[2,3-a]carbazole and indolo[3,2-a]carbazole by analyzing coupling patterns and aromatic proton environments . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns, particularly for derivatives with alkyl or cyano substituents .
Q. What basic biological activities are associated with this compound scaffolds?
- Methodological Answer : These compounds exhibit moderate antibiotic activity against Bacillus anthracis and Mycobacterium tuberculosis , as well as antiviral activity against herpes simplex virus type 2 . Standard assays include broth microdilution for MIC determination and cell-based viability tests (e.g., MTT assays) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can substituent optimization enhance the bioactivity of this compound derivatives against drug-resistant pathogens?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that hydrogenated alkyl substituents at the indole nitrogen improve activity against B. anthracis, while bulky groups reduce solubility and efficacy . Rational design should prioritize functional groups like cyano or methoxy, which enhance membrane permeability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like protein kinase C (PKC) or bacterial topoisomerases .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for these compounds?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. For example, replacing a cyanomethyl group with a carboxamide in compound 1b improved B. anthracis inhibition but had no effect on M. tuberculosis . To address this, employ metabolite profiling (LC-MS/MS) and pharmacokinetic modeling (e.g., PBPK) to identify degradation pathways .
Q. How do computational methods predict interactions between this compound derivatives and biological targets like M1-muscarinic receptors?
- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations model ligand-receptor interactions. For instance, compound 7 (6-methoxy-11-methylindolo[2,3-a]carbazole-5-carbonitrile) showed high binding affinity to M1 receptors in silico, validated by radioligand displacement assays . Use software like Schrödinger Suite or GROMACS for free-energy calculations and binding pose refinement .
Q. What experimental designs mitigate challenges in scaling up synthesis of these compounds while maintaining regioselectivity?
- Methodological Answer : Flow chemistry and microwave-assisted synthesis improve scalability and regiocontrol. For example, continuous-flow reactors reduce side reactions during cyclization steps by maintaining precise temperature gradients . Pairing with in-line HPLC monitoring ensures real-time quality control for intermediates .
Data Contradiction Analysis
Q. Why do some this compound derivatives show divergent activities against Gram-positive vs. Gram-negative bacteria?
- Methodological Answer : Gram-negative bacteria’s outer membrane limits compound penetration. SAR studies indicate that derivatives with cationic substituents (e.g., quaternary ammonium groups) enhance uptake via electrostatic interactions with lipopolysaccharides . Comparative transcriptomics (RNA-seq) can identify bacterial stress responses to prioritize lead compounds .
Safety and Handling
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Hazard assessments (e.g., H303, H313, H333) mandate using PPE (gloves, goggles) and fume hoods for synthesis . Waste must be segregated and treated by certified agencies to prevent environmental contamination . Stability studies (TGA/DSC) ensure safe storage under vacuum or inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
